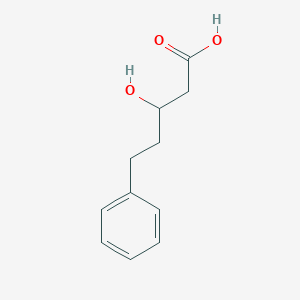

(R)-3-Hydroxy-5-phenylpentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21080-41-1 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-hydroxy-5-phenylpentanoic acid |

InChI |

InChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |

InChI Key |

IMMRMPAXYUIDLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)O |

melting_point |

129-131°C |

physical_description |

Solid |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies of R 3 Hydroxy 5 Phenylpentanoic Acid

Asymmetric Synthetic Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched compounds, avoiding the loss of 50% of the material inherent in classical resolution.

Evans Aldol (B89426) Addition Strategies for (3S)-Hydroxy-5-phenylpentanoic Acid and Diastereomeric Separation

The Evans aldol reaction is a powerful and reliable method for establishing stereochemistry in acyclic systems. tcichemicals.comchem-station.com This strategy utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol addition between an enolate and an aldehyde. tcichemicals.comchem-station.com

For the synthesis of the related (3S)-enantiomer, (3S)-hydroxy-5-phenylpentanoic acid, the aldol addition of an (R)-N-acetyloxazolidinone with 3-phenylpropanal (B7769412) is employed. mdpi.comnih.gov The reaction, often mediated by a Lewis acid like titanium tetrachloride (TiCl₄), proceeds through a chair-like six-membered transition state to produce two diastereomeric aldol adducts. chem-station.commdpi.com Although Evans aldol reactions generally exhibit high diastereoselectivity, the resulting diastereomers in this specific case can be effectively separated using silica (B1680970) gel column chromatography. mdpi.comevitachem.com

Following the chromatographic separation of the desired (3'R,4S)-imide diastereomer, the chiral auxiliary is cleaved. mdpi.com A common method for this cleavage is hydrolysis using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), which furnishes (3S)-hydroxy-5-phenylpentanoic acid in high yield (e.g., 89%) and excellent enantiomeric excess (ee), often exceeding 98.5%. mdpi.comevitachem.com To obtain the target (R)-3-hydroxy-5-phenylpentanoic acid, one would typically start with the opposite enantiomer of the chiral auxiliary, such as an (S)-N-acetyloxazolidinone.

Table 1: Evans Aldol Addition for (3S)-Hydroxy-5-phenylpentanoic Acid Synthesis

| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aldol Addition | (R)-acetyloxazolidinone, 3-phenylpropanal, TiCl₄, i-Pr₂NEt, CH₂Cl₂ | Diastereomeric Imides | N/A | N/A | mdpi.com |

| Separation | Silica Gel Column Chromatography | (3′R,4S)-imide | N/A | >97% de | mdpi.comorgsyn.org |

| Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | (3S)-hydroxy-5-phenylpentanoic acid | 89% | >98.5% | mdpi.comevitachem.com |

Organocatalytic and Transition Metal-Catalyzed Methods for Enantioselective Synthesis

Beyond auxiliary-based methods, organocatalytic and transition metal-catalyzed reactions offer efficient routes to enantiopure β-hydroxy acids. nih.gov Nonracemic 3-hydroxy-5-phenylpentanoic acid has been synthesized via organocatalytic epoxidation of (E)-5-phenyl-2-pentenal followed by an N-heterocyclic carbene (NHC)-catalyzed ring-opening and acyl substitution, achieving a 94% ee. mdpi.comnih.gov

Transition metal catalysis provides several powerful strategies. mdpi.com The enantioselective reduction of a precursor ketone, 3-oxo-5-phenylpentanoic acid, can be accomplished using chiral ruthenium catalysts, such as those containing the (R)-BINAP ligand, to yield this compound with high enantioselectivity. evitachem.com Another approach is the palladium-catalyzed oxycarbonylation of terminal alkenes, which can generate β-aryl carboxylic esters as precursors to the target acid. mdpi.comevitachem.com

Asymmetric Hydroboration of β,γ-Unsaturated Amides

Asymmetric hydroboration has emerged as a potent method for the enantioselective synthesis of alcohols, which can then be oxidized to carboxylic acids. The asymmetric hydroboration of β,γ-unsaturated amides has been successfully applied to the synthesis of 3-hydroxy-5-phenylpentanoic acid, achieving enantioselectivities of around 90% or higher. mdpi.comnih.gov

A notable variant is the oxime-directed catalytic asymmetric hydroboration (CAHB). This method utilizes a chiral rhodium catalyst with pinacolborane to transform trisubstituted alkenes into tertiary boronic esters with high enantiomeric ratios (up to 96:4). Subsequent oxidation of the boronic ester furnishes the chiral alcohol, a direct precursor to this compound. evitachem.com

Optical Resolution Techniques for Racemic 3-Hydroxy-5-phenylpentanoic Acid

While asymmetric synthesis is often preferred, optical resolution remains a practical and economical method for separating enantiomers, especially on an industrial scale. nih.govnii.ac.jp

Diastereomeric Salt Formation with Chiral Resolving Agents

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base, also known as a chiral resolving agent. nih.govwikipedia.org The racemate is combined with an optically pure resolving agent, creating a mixture of two diastereomeric salts. nih.gov These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. nii.ac.jpwikipedia.org After separation, the less-soluble salt is isolated, and the chiral resolving agent is removed, typically by acidification, to yield the desired enantiomerically pure acid. wikipedia.org

For the optical resolution of racemic 3-hydroxy-5-phenylpentanoic acid, the naturally occurring and relatively inexpensive alkaloid cinchonidine (B190817) has proven to be a highly effective resolving agent. nih.govnii.ac.jp Research has shown that cinchonidine provides superior resolution results for this specific acid compared to other resolving agents like 2-amino-1,2-diphenylethanol (B1215729) (ADPE). nih.govresearchgate.net This is attributed to the larger and more rigid structure of cinchonidine, which is better suited for the chiral recognition of the longer-chain carboxylic acid. nih.gov

The crystallization of the diastereomeric salt of racemic 3-hydroxy-5-phenylpentanoic acid with cinchonidine consistently yields the salt of the (R)-enantiomer as the less-soluble diastereomer. researchgate.net The efficiency of this resolution is significantly influenced by the choice of solvent. researchgate.net Studies have demonstrated that polar solvents tend to yield better results when cinchonidine is used as the resolving agent. nih.gov As shown in the table below, crystallization from toluene (B28343), in particular, afforded a highly efficient optical resolution. nii.ac.jp

Table 2: Optical Resolution of Racemic 3-Hydroxy-5-phenylpentanoic Acid with Cinchonidine

| Entry | Solvent | Yield (%)¹ | ee (%)² of (R)-acid | Efficiency (%)³ | Reference |

|---|---|---|---|---|---|

| 1 | Hexane | 39 | 71 | 28 | researchgate.net |

| 2 | Toluene | 48 | 94 | 45 | researchgate.net |

| 3 | AcOEt | 47 | 88 | 41 | researchgate.net |

| 4 | Acetone | 44 | 85 | 37 | researchgate.net |

| 5 | CH₃CN | 46 | 82 | 38 | researchgate.net |

| 6 | EtOH | 44 | 78 | 34 | researchgate.net |

| 7 | MeOH | 43 | 75 | 32 | researchgate.net |

¹ Yield was based on half the amount of the diastereomeric salt. nih.gov ² The enantiomeric excess (ee) was determined by HPLC after converting the acid to its methyl ester. nih.gov ³ Efficiency (%) = yield (%) × ee (%) / 100. nih.gov

Application of 2-Amino-1,2-diphenylethanol (ADPE) as a Resolving Agent

The chiral amine erythro-2-amino-1,2-diphenylethanol (ADPE) has been effectively used as a resolving agent for various 3-hydroxycarboxylic acids. nih.gov In the case of racemic 3-hydroxy-5-phenylpentanoic acid (rac-3), its resolution with the chiral amine (-)-ADPE consistently yields the (R)-3 salt as the less-soluble diastereomer, allowing for its separation through crystallization. nih.govmdpi.com This method provides a direct pathway to isolate the desired (R)-enantiomer from the racemic mixture. nih.gov

Influence of Solvent Systems on Resolution Efficiency and Diastereomeric Salt Formation

Crystallization of the diastereomeric salt of rac-3 and (-)-ADPE from various solvents consistently favored the formation of the (R)-3 salt. nih.govmdpi.com However, the enantiomeric excess (ee) and yield varied considerably with the solvent used. As detailed in the table below, less polar solvents such as chloroform (B151607) (CHCl₃) and tetrahydrofuran (B95107) (THF) afforded the (R)-3 salt with good enantiopurity and efficiency. nih.govmdpi.com In contrast, the use of ethanol (B145695) (EtOH) showed no selectivity. nih.govmdpi.com

Table 1: Optical Resolution of Racemic 3-Hydroxy-5-phenylpentanoic Acid (rac-3) with (-)-ADPE in Various Solvents Data sourced from Chandrasekaran et al., 2022. nih.govmdpi.com

| Entry | Solvent | Yield (%) | ee (%) | Configuration | Efficiency (%) |

| 1 | CHCl₃ | 48 | 65 | R | 31 |

| 2 | THF | 55 | 55 | R | 30 |

| 3 | Toluene | 46 | 60 | R | 28 |

| 4 | AcOEt | 38 | 29 | R | 11 |

| 5 | Acetone | 40 | 18 | R | 7 |

| 6 | EtOH | 93 | 0 | - | 0 |

| 7 | H₂O | 45 | 10 | R | 5 |

Crystallographic Insights into Chiral Recognition Mechanisms in Diastereomeric Salts

Crystallographic studies of the diastereomeric salts provide crucial insights into the mechanism of chiral recognition at a molecular level. nih.gov The selective crystallization of one diastereomer is governed by the stability of its crystal lattice, which is reinforced by a network of non-covalent interactions. nih.gov

In the resolution of 3-hydroxycarboxylic acids with ADPE, it has been revealed that the formation of a robust hydrogen-bonding network plays a critical role in chiral recognition. nih.gov Furthermore, additional CH/π interactions contribute to the stability of the less-soluble diastereomeric salt's crystal structure. nih.gov These specific and organized intermolecular forces create a more stable and less soluble crystal lattice for one diastereomer over the other, enabling their effective separation. nih.gov The mechanism relies on the precise three-dimensional arrangement of the acid and the resolving agent, where multiple points of interaction lock the components into a well-defined, lower-energy crystalline state.

Biocatalytic and Enzymatic Production Routes

Biocatalytic methods offer an alternative pathway to enantiomerically pure compounds, leveraging the high selectivity of enzymes. Polyhydroxyalkanoates (PHAs), which are biopolyesters synthesized by various bacteria, represent a valuable source of chiral (R)-hydroxycarboxylic acids. researchgate.netnih.gov These polymers are composed of over 140 different chiral R-hydroxycarboxylic acid monomers, making them a promising reservoir for valuable chiral chemicals derived from renewable sources. researchgate.net

Polyhydroxyalkanoate (PHA)-Derived Monomer Production via Bacterial Fermentation

Bacterial fermentation can be harnessed to produce PHAs with specific monomer compositions. nih.gov The resulting biopolymer serves as an intracellular storage material for carbon and energy. This stored PHA can later be broken down to release its constituent monomers. nih.gov Since the biosynthetic pathways in bacteria are highly stereospecific, the resulting hydroxycarboxylic acids possess a 100% (R)-configuration. nih.gov This biological route provides direct access to enantiopure building blocks. nih.gov

Utilization of Pseudomonas putida Strains for Biosynthesis

Pseudomonas putida is a well-studied bacterial species known for its ability to produce medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxy fatty acids ranging from 6 to 14 carbons in length. nih.govfrontiersin.org The specific monomer composition of the PHA produced by P. putida is largely dependent on the carbon source provided during fermentation. nih.govresearchgate.net When fed with fatty acids or related substrates, P. putida utilizes the β-oxidation pathway to generate the (R)-3-hydroxyacyl-CoA precursors necessary for PHA synthesis. researchgate.net By supplying phenyl-containing alkanoic acids as feedstock, it is possible to direct the biosynthesis towards PHAs that incorporate aromatic monomers like 3-hydroxy-5-phenylpentanoic acid. Several strains, including KT2440, have been extensively studied for their PHA production capabilities. nih.govnih.gov

In Vivo Depolymerization of Intracellular PHAs for Enantiopure Hydroxycarboxylic Acids

An efficient method for recovering the enantiopure monomers is the in vivo depolymerization of the intracellularly stored PHA. researchgate.netnih.gov This process utilizes the bacterium's own intracellular PHA depolymerase enzymes to hydrolyze the polymer back into its constituent (R)-hydroxycarboxylic acids. nih.gov For mcl-PHA accumulated in P. putida, this depolymerization process can be effectively triggered by suspending the PHA-containing cells in a buffer at alkaline pH values, typically between 9 and 11. nih.gov Under these conditions, the intracellular depolymerases are activated, leading to the efficient degradation of the PHA granules and the release of the corresponding (R)-hydroxyacid monomers into the surrounding medium with high yields. nih.gov

Enzymatic Hydrolysis of Natural Product Glycosides

The synthesis of optically active compounds through enzymatic processes represents a powerful and environmentally conscious alternative to traditional chemical methods. researchgate.netpharmasalmanac.com Enzymes, as biocatalysts, operate with high efficiency and exceptional stereo- and regioselectivity under mild conditions, often in aqueous environments. pharmasalmanac.com For the production of chiral acids like this compound, the use of hydrolytic enzymes, particularly glycoside hydrolases (GHs), is a promising strategy. beilstein-journals.org

Glycoside hydrolases (E.C. 3.2.1.x) are ubiquitous enzymes that catalyze the hydrolysis of glycosidic bonds. researchgate.netbeilstein-journals.org In the context of stereoselective synthesis, these enzymes can be employed to resolve a racemic mixture. The process would involve the enzymatic hydrolysis of a glycoside derivative of 3-hydroxy-5-phenylpentanoic acid. The enzyme's chiral recognition capabilities would allow it to selectively cleave the glycosidic linkage of one enantiomer while leaving the other intact.

For instance, a racemic mixture of a glycosylated 3-hydroxy-5-phenylpentanoic acid could be subjected to a retaining glycoside hydrolase. These enzymes operate via a two-step mechanism that involves the formation of a glycosyl-enzyme intermediate. beilstein-journals.orgnih.gov This intermediate is then typically attacked by water (hydrolysis). The inherent chirality of the enzyme's active site ensures that only one stereoisomer of the substrate is processed efficiently, leading to the accumulation of the desired this compound in high enantiomeric excess. ias.ac.in This approach leverages the enzyme's ability to discriminate between stereoisomers, a cornerstone of biocatalysis for preparing optically pure materials. ias.ac.in

| Parameter | Description | Significance in Synthesis | Reference |

|---|---|---|---|

| Enzyme Class | Glycoside Hydrolases (GHs) | Catalyze the stereospecific cleavage of glycosidic bonds. | beilstein-journals.org |

| Mechanism | Two-step SN2 displacement involving a glycosyl-enzyme intermediate for retaining GHs. | The mechanism's stereospecificity is the basis for chiral discrimination. | beilstein-journals.orgnih.gov |

| Reaction Type | Kinetic Resolution | Separation of a racemic mixture by selectively reacting with one enantiomer. | pharmasalmanac.com |

| Advantages | High enantioselectivity, mild reaction conditions (aqueous media, moderate temperature/pH), reduced environmental impact. | Provides an efficient and "green" pathway to optically pure compounds. | pharmasalmanac.com |

Diastereoselective Synthetic Pathways

Proline-Catalyzed α-Hydroxylation in Amino Acid Derivative Synthesis

The synthesis of hydroxy amino acids and their derivatives is of significant interest due to their presence in natural products and their utility as chiral building blocks for pharmaceuticals. mdpi.comresearchgate.net Proline hydroxylation is a key biological process, most notably in the formation of collagen, where it is catalyzed by proline hydroxylases. frontiersin.org These enzymes introduce a hydroxyl group with high regioselectivity and stereoselectivity. mdpi.com

The enzymatic hydroxylation of L-proline to yield trans-4-hydroxy-L-proline is a well-studied pathway that serves as a model for diastereoselective synthesis. researchgate.netnih.gov Proline hydroxylases are dioxygenases that require specific cosubstrates, including α-ketoglutarate, molecular oxygen (O₂), and ferrous iron (Fe²⁺), to function. researchgate.netfrontiersin.org The enzyme-catalyzed reaction ensures precise control over the stereochemistry at the newly formed chiral center.

This principle can be applied to generate chiral precursors for more complex molecules. The resulting hydroxylated proline derivative, a valuable chiral synthon, can then be elaborated through various chemical transformations to construct the carbon skeleton of a target molecule like this compound. For example, a multi-step sequence could involve ring-opening of the hydroxyproline (B1673980) derivative, followed by chain extension and functional group manipulations. The stereochemistry established during the initial enzymatic hydroxylation step is carried through the synthetic sequence, directing the formation of the desired diastereomer. This strategy, which combines an enzymatic step with conventional organic synthesis, leverages the high stereocontrol of biocatalysis to access complex chiral structures. mdpi.com

| Parameter | Description | Significance in Synthesis | Reference |

|---|---|---|---|

| Enzyme Class | Proline Hydroxylases (Dioxygenases) | Catalyzes the stereospecific installation of a hydroxyl group onto a proline ring. | researchgate.net |

| Required Cosubstrates | α-ketoglutarate, O₂, Fe²⁺, Ascorbate | These molecules are essential participants in the catalytic cycle of the hydroxylation reaction. | frontiersin.org |

| Product | Hydroxyproline (e.g., trans-4-hydroxy-L-proline) | Serves as a versatile chiral building block for further synthetic transformations. | researchgate.netnih.gov |

| Synthetic Strategy | Chemoenzymatic Synthesis | Utilizes an enzymatic step to set key stereocenters, followed by chemical reactions to complete the synthesis. | mdpi.com |

Application As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Asymmetric Synthesis of Diarylpentanoids and Diarylheptanoids

The enantiomerically pure (S)-3-hydroxy-5-phenylpentanoic acid is a key intermediate for the asymmetric synthesis of several diarylpentanoids and diarylheptanoids. mdpi.comdntb.gov.uanih.gov A common strategy involves preparing the (S)-acid through an aldol (B89426) addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412), which produces two diastereomers that can be separated. mdpi.comdntb.gov.uaresearchgate.net The desired diastereomer is then converted to the (S)-acid by removing the Evans auxiliary. mdpi.com This acid is often transformed into a Weinreb amide, which acts as a versatile acylating agent for subsequent reactions. mdpi.comdntb.gov.uaresearchgate.net This approach provides a rapid and convergent method for building these classes of molecules. nih.gov

Many linear diarylpentanoids and diarylheptanoids feature β-hydroxy ketone or 1,3-diol units as fundamental structural motifs. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net The structure of 3-hydroxy-5-phenylpentanoic acid provides a pre-installed hydroxyl group and a carboxylic acid that can be readily manipulated to form these key functionalities. The chiral center at C-3 dictates the stereochemistry of the resulting β-hydroxy ketone or, after a subsequent reduction, the 1,3-diol system. By utilizing the Weinreb amide derived from (S)-3-hydroxy-5-phenylpentanoic acid, these functionalities can be constructed stereoselectively through reactions with appropriate organometallic reagents. mdpi.comdntb.gov.ua

(S)-3-Hydroxy-5-phenylpentanoic acid is a direct precursor in the asymmetric synthesis of the diarylpentanoid (S)-Daphneolone and the diarylheptanoid (S)-Dihydroyashabushiketol. mdpi.comdntb.gov.ua

Synthesis of (S)-Daphneolone: The synthesis begins by converting (S)-3-hydroxy-5-phenylpentanoic acid into its corresponding Weinreb amide. researchgate.net The hydroxyl group is protected, typically with a tert-butyldimethylsilyl (TBS) group. researchgate.net This protected intermediate is then treated with 4-TBSO(C6H4)Li, an organolithium reagent, which adds to the Weinreb amide to form a ketone. researchgate.net A final deprotection step using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) removes both TBS protecting groups to yield (S)-Daphneolone with high enantiomeric excess. researchgate.net

Synthesis of (S)-Dihydroyashabushiketol: For the synthesis of (S)-Dihydroyashabushiketol, the protected Weinreb amide of (S)-3-hydroxy-5-phenylpentanoic acid is reacted with a different organometallic reagent, specifically 2-phenylethylmagnesium chloride (PhCH2CH2MgCl). researchgate.net This reaction forms the core structure of the target molecule. researchgate.net Subsequent acidic workup and removal of the protecting group yield (S)-Dihydroyashabushiketol. mdpi.comresearchgate.net

| Target Molecule | Key Reagents | Intermediate from (S)-acid |

| (S)-Daphneolone | 1. TBSCl, imidazole2. 4-TBSO(C6H4)Li3. TBAF | (S)-3-(tert-butyldimethylsilyloxy)-5-phenyl-N-methoxy-N-methylpentanamide |

| (S)-Dihydroyashabushiketol | 1. TBSCl, imidazole2. PhCH2CH2MgCl3. 1N HCl | (S)-3-(tert-butyldimethylsilyloxy)-5-phenyl-N-methoxy-N-methylpentanamide |

Table 1: Key Reagents for the Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol.

A formal synthesis of (3S,5S)-Yashabushidiol B has been achieved using an intermediate derived from (S)-3-hydroxy-5-phenylpentanoic acid. mdpi.comdntb.gov.ua The strategy relies on creating a known precursor to the final natural product. The silyl-protected Weinreb amide, (S)-3-(tert-butyldimethylsilyloxy)-5-phenyl-N-methoxy-N-methylpentanamide, serves as the key intermediate. researchgate.net This compound is treated with phenylethynylmagnesium bromide. mdpi.comresearchgate.net The resulting product is a known intermediate that has been previously converted to (3S,5S)-Yashabushidiol B, thus completing the formal synthesis. mdpi.comresearchgate.net

Role in Polyketide Natural Product Synthesis

(R)-3-Hydroxy-5-phenylpentanoic acid and its enantiomer are valuable synthons in the broader context of polyketide natural product synthesis. syr.edufrontiersin.org Diarylheptanoids and diarylpentanoids are themselves subclasses of polyketides, characterized by their assembly from acetate (B1210297) units. mdpi.comresearchgate.net The use of this chiral building block provides an efficient entry into these specific polyketide families. nih.gov The synthesis of complex polyketides often involves the iterative coupling of smaller, functionalized units. frontiersin.org The 3-hydroxy acid structure mirrors the β-hydroxy carbonyl motif that is a ubiquitous feature in polyketide chains generated by polyketide synthase (PKS) enzymes. By providing a stereochemically defined C5 or C7 unit, this compound allows for a convergent and controlled approach to segments of larger polyketide structures, bypassing the need to build up the carbon chain from smaller precursors. rsc.org

Intermediates in the Synthesis of Amino Acid Derivatives

The carbon skeleton of this compound is also a suitable template for the synthesis of non-proteinogenic amino acid derivatives, which are important components of peptidomimetics and enzyme inhibitors. chemimpex.comsigmaaldrich.com

This compound can be envisioned as a precursor for the synthesis of statine (B554654) analogues like (3S,4R)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA). The synthesis involves the stereoselective introduction of an amino group at the C-4 position. One reported pathway to a related compound, (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, starts from a similar chiral building block, methyl (R)-3-hydroxy-5-phenylpentanoate. researchgate.net The synthesis involves converting the hydroxyl group into a leaving group and then introducing an azide (B81097) as a precursor to the amine via an SN2 reaction, which inverts the stereocenter at C-4. Subsequent reduction of the azide, protection of the resulting amine, and hydrolysis of the ester yield the desired amino acid derivative. researchgate.net A similar strategy could be applied starting from this compound to access (3S,4R)-AHPPA.

Derivatization towards Bestatin, Epibestatin, and Phebestin Analogues

This compound serves as a valuable chiral precursor for the stereoselective synthesis of various biologically active molecules, including analogues of the potent aminopeptidase (B13392206) inhibitors Bestatin, Epibestatin, and Phebestin. The core structural feature of these inhibitors is a unique α-hydroxy-β-amino acid moiety. The synthetic challenge lies in the stereocontrolled introduction of an amino group at the C-4 position of the this compound backbone to generate the required (3S,4R), (3S,4S), or other diastereomeric configurations present in the target analogues.

The general synthetic strategy involves the transformation of the hydroxyl group of this compound into a suitable leaving group, followed by a stereoselective nucleophilic substitution with a nitrogen-containing nucleophile. Subsequent functional group manipulations and peptide couplings yield the desired final products.

A representative synthetic route begins with the protection of the carboxylic acid of this compound, typically as a methyl or benzyl (B1604629) ester. The hydroxyl group at C-3 can then be activated, for instance, by conversion to a mesylate or tosylate. This is followed by an SN2 reaction with an azide source, such as sodium azide, which proceeds with inversion of configuration at the C-3 center, yielding a β-azido ester.

Reduction of the azide furnishes the corresponding β-amino ester, which is a key intermediate. The stereochemistry of this intermediate is crucial for the synthesis of the different analogues. For instance, to obtain the stereochemistry found in Bestatin, a (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid precursor is required. This can be achieved by carefully selecting the starting material's stereochemistry and the reaction pathway.

Once the α-hydroxy-β-amino acid core is synthesized and appropriately protected (e.g., with a Boc group on the amine), it can be coupled with other amino acid residues to construct the final peptide analogues. For example, coupling of the protected amino acid intermediate with L-Leucine methyl ester would be a key step in the synthesis of a Bestatin analogue. Similarly, coupling with a dipeptide, such as H-Val-Phe-OMe, would lead to Phebestin analogues. thieme-connect.com The final deprotection of all protecting groups then yields the target molecule.

The following data table summarizes the key transformations in a plausible synthetic sequence for the derivatization of this compound towards a Bestatin analogue.

Table 1: Synthetic Transformations for a Bestatin Analogue

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Esterification | MeOH, H₂SO₄ (cat.), reflux | Methyl (R)-3-hydroxy-5-phenylpentanoate |

| 2 | Mesylation | MsCl, Et₃N, DCM, 0 °C to rt | Methyl (R)-3-(methylsulfonyloxy)-5-phenylpentanoate |

| 3 | Azide Substitution | NaN₃, DMF, 80 °C | Methyl (S)-3-azido-5-phenylpentanoate |

| 4 | Azide Reduction | H₂, Pd/C, MeOH | Methyl (S)-3-amino-5-phenylpentanoate |

| 5 | Boc Protection | (Boc)₂O, Et₃N, DCM | Methyl (S)-3-(tert-butoxycarbonylamino)-5-phenylpentanoate |

| 6 | Hydrolysis | LiOH, THF/H₂O | (S)-3-(tert-butoxycarbonylamino)-5-phenylpentanoic acid |

| 7 | Peptide Coupling | L-Leucine methyl ester, HATU, DIPEA, DMF | Protected Bestatin analogue |

The stereoselectivity of the reactions is paramount in determining the final product. For instance, the synthesis of Epibestatin analogues would require a different diastereomer of the α-hydroxy-β-amino acid intermediate. This can be achieved by modifying the synthetic route, for example, by using a different starting stereoisomer or by employing reactions that proceed with retention of configuration. The flexibility of this synthetic approach allows for the generation of a library of Bestatin, Epibestatin, and Phebestin analogues with diverse stereochemistries for structure-activity relationship studies.

Biological Relevance and Research Applications of R 3 Hydroxy 5 Phenylpentanoic Acid

Investigation of Antimicrobial Activity

(R)-3-Hydroxy-5-phenylpentanoic acid, a monomer derived from bacterially produced polyhydroxyalkanoates (PHAs), has been investigated for its antimicrobial potential. mdpi.com Research has explored its efficacy against various microorganisms and how its bioactivity can be altered through chemical changes. mdpi.comresearchgate.net Sugar esters, in particular, are noted for their biological activity, which can increase the cell membrane permeability of microorganisms and inactivate transmembrane proteins. mdpi.com

Listeria monocytogenes is a significant foodborne pathogen known for its ability to contaminate food products and cause listeriosis in humans. mdpi.com In the search for natural preservatives, various compounds, including phenolic acids and essential oils, have been tested against this bacterium. mdpi.comnih.govresearchgate.net

While direct, extensive studies on the efficacy of pure this compound against Listeria monocytogenes are not widely detailed in the provided research, related studies on similar structures offer valuable insights. For instance, research on 4-hydroxyphenylpropanoic acid esters demonstrated significant anti-listerial activity, with effectiveness varying based on the alkyl chain length of the ester. sciforum.net

In a study involving PHA-derived monomers, a mixture of this compound and (R)-3-hydroxy-3-phenylpropionic acid was tested for antimicrobial activity. mdpi.com The study compared the minimum inhibitory concentrations (MIC) of these monomers against various bacteria and fungi. The precursor, 5-phenylvaleric acid, proved to be more effective against the tested bacteria at lower concentrations than other aliphatic acids tested, like nonanoic acid. mdpi.com However, the study noted that for several bacterial strains, there was no significant improvement in antimicrobial activity between the 5-phenylvaleric acid precursor and the resulting this compound monomer mixture. mdpi.com

Table 1: Antimicrobial Activity of 5-phenylvaleric acid and its Derived Monomers PHPV Monomers¹ consist of a mixture of this compound and (R)-3-hydroxy-3-phenylpropionic acid. Data sourced from Snoch et al., 2019. mdpi.com

Chemical modification is a key strategy for enhancing the biological properties of compounds. mdpi.commdpi.com For PHA-derived monomers, modifications such as fluorination and esterification have been explored to improve antimicrobial activity. mdpi.comresearchgate.net

In one study, this compound was subjected to two types of modifications:

Fluorination : An attempt was made to create an ether bond between the third carbon of the aliphatic chain and a trifluoroethyl group. mdpi.com

Esterification : The unmodified acid mixture was successfully used to synthesize glucose esters. mdpi.com

The research found that the synthesized sugar esters, including one derived from this compound, exhibited weak antibacterial to moderate antifungal activities. mdpi.com For instance, the glucose ester of the this compound monomer mixture showed some activity against Candida species, though generally less potent than esters derived from other fatty acids like C9-glucose ester. mdpi.com The attachment of a fluorinated moiety to other related PHA monomers did not lead to a significant change in their biological activity against the tested strains. mdpi.com

Table 2: Bioactivity of Modified this compound Derivatives ¹Mixture of (R)-3-hydroxy-5-phenylpentanoic and (R)-3-hydroxy-3-phenylpropionic acids. ²Glucose ester of the PHPV monomer mixture. Data sourced from Snoch et al., 2019. mdpi.com

Occurrence as a Metabolite in Biological Systems and its Research Implications

This compound is recognized as a metabolite in biological systems, including as a human metabolite found in the cytoplasm and extracellular locations. nih.gov Its presence can be indicative of specific metabolic activities or pathways, making it a molecule of interest in metabolomics research. nih.gov

Differential metabolite analysis is a powerful technique used to identify changes in metabolite concentrations between different biological states, such as in disease or in response to treatment. nih.govfrontiersin.org This approach can pinpoint potential biomarkers and reveal dysregulated metabolic pathways. frontiersin.orgnih.gov

While specific studies identifying this compound as a differential metabolite in a disease context are not detailed in the provided sources, the methodologies are well-established. For example, metabolomic analyses have successfully identified other hydroxy fatty acids as key discriminating metabolites in conditions like pancreatic cancer chemoresistance and antibody-mediated rejection in kidney transplantation. frontiersin.orgnih.gov The identification of this compound in human samples suggests it could potentially serve as a biomarker if its levels are found to correlate with particular physiological or pathological states. nih.gov

The biosynthetic origins of this compound are linked to microbial metabolism, particularly in bacteria that produce polyhydroxyalkanoates (PHAs). mdpi.com PHAs are polyesters synthesized by various bacteria as a form of carbon and energy storage. researchgate.net

The specific pathway for producing this compound has been demonstrated in the bacterium Pseudomonas putida CA-3. mdpi.com When this bacterium is cultivated in a medium containing 5-phenylpentanoic acid as the carbon source, it synthesizes a PHA polymer known as poly(3-hydroxy-5-phenylvalerate-co-3-hydroxy-3-phenylpropionate) or PHPV. mdpi.com This polymer is primarily composed of this compound monomers, along with a smaller fraction of (R)-3-hydroxy-3-phenylpropionic acid monomers. mdpi.com The this compound can then be liberated from the polymer through methanolysis. mdpi.com This bacterial fermentation process represents a key biosynthetic route for this compound. mdpi.comresearchgate.net

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Enantiomeric Purity and Isolation

Chromatographic methods are indispensable for the separation and analysis of stereoisomers. For chiral compounds like 3-hydroxy-5-phenylpentanoic acid, specialized chiral chromatography is essential to resolve the enantiomers and quantify their relative abundance.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of 3-hydroxy-5-phenylpentanoic acid. The method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

In research, the enantiomeric excess (ee) of the acid is often determined after converting it to its methyl ester derivative, which can enhance chromatographic resolution. A common stationary phase used for this analysis is the Chiralcel OJ-H column. Studies have demonstrated successful separation of the methyl ester enantiomers using a mobile phase composed of isopropanol (B130326) (IPA) and hexane. Under these conditions, the (S) and (R) enantiomers are baseline resolved, allowing for accurate quantification. For instance, one reported method achieved a 98.5% ee for the (S)-methyl ester of 3-hydroxy-5-phenylpentanoic acid. uni.lu The absolute configuration of methyl (3R)-hydroxy-5-phenylpentanoate has also been unequivocally identified using HPLC with a Chiralcel®OD-H column, confirming the utility of this technique in stereochemical assignments.

| Parameter | Conditions | Reference |

|---|---|---|

| Column | Chiralcel OJ-H | uni.lu |

| Mobile Phase | Isopropanol/Hexane (30/70) | uni.lu |

| Flow Rate | 1.0 mL/min | uni.lu |

| Detection | UV at 210 nm | uni.lu |

| Retention Time (t1) | 5.5 min ((S)-3-OMe) | uni.lu |

| Retention Time (t2) | 8.2 min ((R)-3-OMe) | uni.lu |

Mass Spectrometry (MS) for Structural Confirmation and Analysis

Mass spectrometry (MS) is a powerful tool used to confirm the molecular weight and elemental composition of (R)-3-Hydroxy-5-phenylpentanoic acid. The technique provides a mass-to-charge ratio (m/z) of the molecule and its fragments, corroborating the proposed structure.

Using electrospray ionization (ESI), a soft ionization technique, the molecular ion of the compound can be readily observed. For the corresponding (S)-enantiomer, an m/z value of 194.1 corresponding to the molecular ion [M]⁺ has been reported, which is consistent with the chemical formula C₁₁H₁₄O₃. uni.lu Predicted mass spectrometry data also provides valuable information on the expected m/z values for various adducts that can form in the mass spectrometer, which aids in spectral interpretation. contaminantdb.ca

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 195.10158 | contaminantdb.ca |

| [M+Na]⁺ | 217.08352 | contaminantdb.ca |

| [M-H]⁻ | 193.08702 | contaminantdb.ca |

| [M]⁺ | 194.09375 | contaminantdb.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|

| 7.28 | t, J = 7.4 | Ar-H (2H) | uni.lu |

| 7.23–7.08 | m | Ar-H (3H) | uni.lu |

| 3.82 | m | H-3 | uni.lu |

| 2.51 | m | H-5 | uni.lu |

| 2.36 | dd, J = 14.8, 5.0 | H-2 | uni.lu |

| 2.27 | dd, J = 14.8, 8.0 | H-2 | uni.lu |

| 1.67–1.63 | m | H-4 | uni.lu |

X-ray Crystallography for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides an unambiguous three-dimensional map of the atomic positions within a crystal lattice, revealing the precise spatial arrangement of the molecule and its stereochemistry.

The determination of absolute structure is possible for non-centrosymmetric crystals, which is a requirement for enantiomerically pure compounds. ed.ac.uk The method relies on the phenomenon of anomalous scattering (or anomalous dispersion), where the phase of X-rays scattered by electrons is slightly altered. ed.ac.ukthieme-connect.de This effect, though often small for molecules containing only light atoms like carbon, hydrogen, and oxygen, can be measured with modern diffractometers and allows for the distinction between a molecule and its non-superimposable mirror image. ed.ac.uk

A key metric in this analysis is the Flack parameter. A value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one. Although obtaining a high-quality single crystal suitable for analysis can be a significant challenge, when successful, X-ray crystallography provides incontrovertible proof of the absolute configuration and offers valuable insights into intermolecular interactions, such as hydrogen bonding, within the crystal structure.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These techniques, including optical rotation and circular dichroism (CD), are highly sensitive to the molecule's three-dimensional structure and are crucial for assigning and confirming stereochemistry.

Optical rotation, measured using a polarimeter, is a fundamental property of a chiral compound. For the enantiomeric counterpart, (S)-3-Hydroxy-5-phenylpentanoic acid, a specific rotation value of [α]D²⁴ = -43.4 (c 1.06, MeOH) has been documented. uni.lu The sign and magnitude of this rotation are characteristic of the enantiomer and the experimental conditions.

Circular dichroism spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light, can provide even more detailed stereochemical information. By comparing experimentally obtained CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a molecule can be confidently assigned. This approach is particularly valuable when X-ray crystallography is not feasible. The stereochemical outcome of reactions producing 3-hydroxy-5-phenylpentanoic acid has been unequivocally confirmed through the use of chiroptical data, underscoring the reliability of these methods.

Advanced Stereochemical Studies of R 3 Hydroxy 5 Phenylpentanoic Acid

Determination and Confirmation of Absolute Configuration

The assignment of the (R) absolute configuration to 3-hydroxy-5-phenylpentanoic acid is a critical aspect of its stereochemistry, established through rigorous analytical methods. The primary techniques employed involve a combination of enzymatic reactions, chromatographic separation on chiral stationary phases, and chiroptical data analysis.

One definitive method involved the enzymatic hydrolysis of a related glucopyranosyloxy derivative. nih.gov This process yielded 3-hydroxy-5-phenylpentanoic acid, which was then esterified to its methyl ester. The resulting methyl (3R)-hydroxy-5-phenylpentanoate was unequivocally identified as the (R)-enantiomer through high-performance liquid chromatography (HPLC) using a Chiralcel®OD-H column. nih.gov This chromatographic technique relies on a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and identification.

The stereochemical outcome of enantioselective reductions of the precursor, methyl 3-oxo-5-phenylpentanoate, has also been re-examined to provide unequivocal confirmation through both chiroptical and HPLC retention data. nih.gov While direct X-ray crystallography of (R)-3-hydroxy-5-phenylpentanoic acid itself is not detailed in the provided sources, this technique remains the gold standard for absolute configuration determination of crystalline compounds. researchgate.netresearchgate.neted.ac.uk This method analyzes the diffraction pattern of X-rays passing through a single crystal of an enantiopure substance. researchgate.net The phenomenon of anomalous dispersion allows for the unambiguous assignment of the three-dimensional arrangement of atoms, thereby confirming the absolute stereochemistry as either R or S. ed.ac.ukwikipedia.org

Table 1: Methods for Determining Absolute Configuration of 3-Hydroxy-5-phenylpentanoic Acid

| Method | Principle | Application to this compound | Reference |

|---|---|---|---|

| Enzymatic Hydrolysis & Chiral HPLC | Enzymatic conversion of a precursor followed by separation and identification of the resulting enantiomer on a chiral column. | The absolute configuration of (-)-(3R)-O-beta-D-glucopyranosyloxy-5-phenylpentanoic acid was determined after enzymatic hydrolysis to 3-hydroxy-5-phenylpentanoic acid and esterification. The resulting methyl (3R)-hydroxy-5-phenylpentanoate was identified by HPLC on a Chiralcel®OD-H column. nih.gov | nih.gov |

| Chemical Correlation | Transforming a molecule of unknown configuration into a compound of known configuration without affecting the chiral center. | The stereochemical outcome from enantioselective reductions of methyl 3-oxo-5-phenylpentanoate was confirmed by chiroptical and HPLC data, correlating it to known standards. nih.gov | nih.gov |

| Single-Crystal X-ray Diffraction | Analysis of X-ray diffraction patterns from a single crystal to determine the three-dimensional arrangement of atoms. It is a non-empirical method for absolute configuration assignment. researchgate.net | This is a principal, though not explicitly cited for this specific molecule, method for unambiguously determining the absolute configuration of chiral crystalline compounds. researchgate.neted.ac.uk | researchgate.netresearchgate.neted.ac.uk |

Elucidation of Chiral Recognition Mechanisms in Synthesis and Resolution

Chiral recognition is the fundamental process that enables the synthesis or separation of a specific enantiomer. researchgate.netrsc.org For this compound, these mechanisms have been explored in both asymmetric synthesis and classical resolution via diastereomeric salt formation.

In asymmetric synthesis, one approach involves the Evans aldol (B89426) addition, where a chiral auxiliary directs the stereochemical course of the reaction. nih.gov For instance, the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412), promoted by titanium tetrachloride (TiCl4), yields two diastereomers. nih.gov The chiral environment created by the (R)-4-isopropyl-2-oxazolidinone auxiliary favors the formation of one diastereomer over the other. Although the desired (3'S,4S) imide was the minor product when starting with the (S)-auxiliary, switching to the (R)-auxiliary allows for the practical preparation of the precursor to (S)-3-hydroxy-5-phenylpentanoic acid after chromatographic separation and removal of the auxiliary. nih.gov This highlights the crucial role of the chiral auxiliary in creating a sterically defined space that dictates the facial selectivity of the enolate addition to the aldehyde.

In the context of optical resolution, racemic 3-hydroxy-5-phenylpentanoic acid has been efficiently separated using chiral resolving agents like cinchonidine (B190817) and (1R,2S)-(−)-2-amino-1,2-diphenylethanol (ADPE). nih.gov The mechanism of recognition in these cases relies on the formation of diastereomeric salts that have different physical properties, most importantly, solubility. nih.gov X-ray crystallographic studies of similar systems reveal that the stability and lower solubility of one diastereomeric salt are governed by a network of non-covalent interactions, particularly hydrogen bonding and CH/π interactions, between the chiral acid and the chiral base. nih.gov These specific intermolecular forces create a more stable crystal lattice for the less-soluble diastereomer—in this case, the salt containing the (R)-acid—allowing it to crystallize preferentially from the solution. nih.govnii.ac.jp

Table 2: Chiral Recognition Mechanisms

| Method | Chiral Selector/Auxiliary | Key Interactions/Mechanism | Outcome for 3-Hydroxy-5-phenylpentanoic Acid | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis (Evans Aldol Addition) | (R)-4-isopropyl-2-oxazolidinone | The chiral auxiliary creates a defined stereochemical environment, directing the aldol addition of its enolate to 3-phenylpropanal to favor one diastereomeric product. | Provides a route to enantiomerically pure 3-hydroxy-5-phenylpentanoic acid after separation of diastereomers and auxiliary removal. nih.gov | nih.gov |

| Optical Resolution (Diastereomeric Salt Formation) | Cinchonidine | Formation of diastereomeric salts with different solubilities. The less-soluble salt is stabilized by specific intermolecular forces like hydrogen bonding and CH/π interactions. | Affords the (R)-enantiomer salt, particularly with high efficiency when using toluene (B28343) as the solvent. nii.ac.jp | nih.govnii.ac.jp |

| Optical Resolution (Diastereomeric Salt Formation) | (1R,2S)-(−)-2-Amino-1,2-diphenylethanol (ADPE) | Similar to cinchonidine, it forms diastereomeric salts. The less-soluble salt's stability is dictated by the efficiency of crystal packing and intermolecular forces. | Crystallization consistently yields the this compound salt, especially from less polar solvents. nih.gov | nih.gov |

Solvent-Induced Chirality Switching Phenomena in Diastereomeric Salt Formation

A fascinating aspect of diastereomeric salt resolution is the profound influence the crystallization solvent can have on the outcome, sometimes leading to "chirality switching," where different solvents can cause either the (R) or the (S) enantiomer's salt to precipitate. nih.govresearchgate.net

For 3-hydroxy-5-phenylpentanoic acid, studies on its resolution with chiral bases have demonstrated a significant solvent effect. nih.gov When resolving racemic 3-hydroxy-5-phenylpentanoic acid with (1R,2S)-(−)-2-amino-1,2-diphenylethanol (ADPE), crystallization of the diastereomeric salt consistently afforded the salt of the (R)-acid, regardless of the solvent used, with the exception of ethanol (B145695) which showed no selectivity. nih.gov However, the efficiency and enantiomeric purity were highly dependent on the solvent. Less polar solvents like toluene/hexane and diethyl ether resulted in good enantiopurity and resolution efficiency for the (R)-enantiomer. nih.gov

In the resolution with cinchonidine, toluene was found to be a particularly effective solvent for affording the (R)-salt with high efficiency. nii.ac.jp While true chirality switching (where one solvent yields the R-salt and another yields the S-salt) was not explicitly reported for this specific acid, the underlying principle has been demonstrated for closely related hydroxy acids. nih.govresearchgate.net This phenomenon is often attributed to the incorporation of solvent molecules into the crystal lattice of one of the diastereomeric salts. nih.govresearchgate.net This solvation can stabilize the crystal structure of what would otherwise be the more soluble salt, reversing the solubility order and thus "switching" the chiral outcome of the crystallization. nih.gov The polarity of the solvent is a key factor; for instance, with ADPE as the resolving agent, less polar solvents generally gave better results for obtaining the (R)-acid salt. nih.gov

Table 3: Solvent Effects on Diastereomeric Resolution of 3-Hydroxy-5-phenylpentanoic Acid

| Resolving Agent | Solvent | Stereochemistry of Less-Soluble Salt | Key Finding | Reference |

|---|---|---|---|---|

| (-)-ADPE | Toluene/Hexane (1:1) | (R) | Less polar solvents afforded the (R)-salt with good enantiopurity and efficiency. nih.gov | nih.gov |

| (-)-ADPE | Diethyl ether | (R) | Demonstrates the trend of less polar solvents favoring the (R)-salt. nih.gov | nih.gov |

| (-)-ADPE | Acetonitrile | (R) | Lower enantiopurity and efficiency compared to less polar solvents. nih.gov | nih.gov |

| (-)-ADPE | Ethanol (EtOH) | None | Showed no selectivity in the resolution process. nih.gov | nih.gov |

| Cinchonidine | Toluene | (R) | Highly efficient optical resolution was achieved in toluene. nii.ac.jp | nii.ac.jp |

| Cinchonidine | Various | (R) | The resolution efficiency is significantly influenced by solvent polarity. nih.gov | nih.gov |

Q & A

Q. Methodological Guidance

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify e.e. .

- Circular Dichroism (CD) Spectroscopy : Validate optical activity by comparing CD spectra with reference standards.

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis of derivatives (e.g., diastereomeric salts) .

Q. Common Pitfalls

- Racemization during workup: Avoid acidic/basic conditions that may protonate the hydroxyl group.

- Contamination from residual solvents: Ensure rigorous purification via recrystallization or preparative HPLC .

What are the challenges in characterizing the stereochemistry and stability of this compound?

Q. Key Techniques

- NMR Spectroscopy : H- and C-NMR with chiral shift reagents (e.g., Eu(hfc)) to differentiate enantiomers.

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration samples in complex matrices .

- Computational Modeling : Molecular dynamics simulations predict conformational stability and hydrogen-bonding interactions affecting reactivity .

Stability Considerations

The compound may undergo β-hydroxy acid dehydration under acidic conditions. Stability studies (e.g., accelerated degradation at 40°C/75% RH) are recommended to assess shelf-life for long-term storage .

How does microbial biosynthesis of this compound compare to chemical synthesis in terms of scalability and sustainability?

Q. Basic vs. Advanced Insights

- Microbial Biosynthesis : Pseudomonas oleovorans produces the compound as a homopolymer precursor when fed 5-phenylpentanoic acid. Advantages include mild reaction conditions (aqueous, 30°C) and inherent stereoselectivity, but yields are limited by substrate uptake efficiency .

- Chemical Synthesis : Offers higher throughput (gram-to-kilogram scale) but requires hazardous reagents (e.g., chiral auxiliaries). Recent advances in biocatalysis combine enzymatic steps with chemocatalysis for greener workflows .

Q. Sustainability Metrics

- Life-cycle assessment (LCA) of microbial routes shows lower solvent waste compared to traditional methods.

- Challenges include optimizing fermentation media and downstream extraction for industrial adoption .

What advanced applications does this compound have in polymer science and medicinal chemistry?

Polymer Science

The compound serves as a monomer for polyhydroxyalkanoates (PHAs) , biodegradable polymers synthesized by Pseudomonas strains. These polymers exhibit tunable mechanical properties for biomedical applications (e.g., drug delivery scaffolds) .

Medicinal Chemistry

Derivatives of this compound are explored as:

- Chiral Building Blocks : For β-lactam antibiotics and protease inhibitors.

- Bioactive Motifs : Modifications at the hydroxyl or phenyl group enhance binding to targets like G-protein-coupled receptors (GPCRs) .

How can computational methods aid in predicting the reactivity and interactions of this compound?

Q. Advanced Methodologies

- Docking Studies : Predict binding affinity to enzymes (e.g., ketoreductases) using AutoDock Vina or Schrödinger Suite.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate catalytic mechanisms in asymmetric hydrogenation .

- Machine Learning : Train models on existing enantioselective reactions to predict optimal conditions for novel derivatives .

Validation

Cross-validate computational predictions with experimental data (e.g., kinetic isotope effects, isotopic labeling) to refine accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.